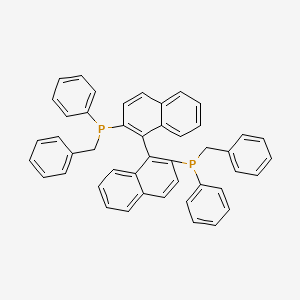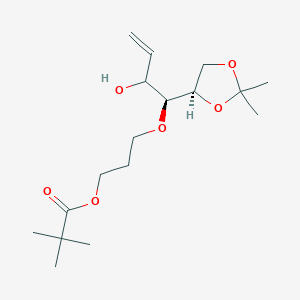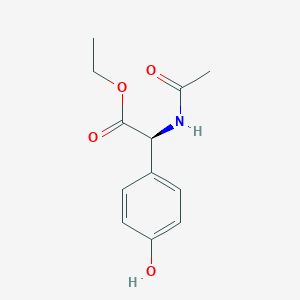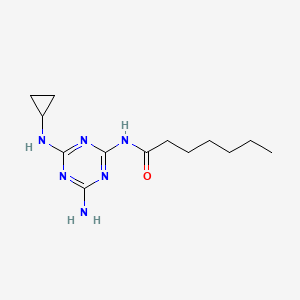
4-Bromo-6-(trifluoromethoxy)pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-(trifluoromethoxy)pyridin-2-ol is an organic compound that features a bromine atom, a trifluoromethoxy group, and a hydroxyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(trifluoromethoxy)pyridin-2-ol typically involves the bromination of 6-(trifluoromethoxy)pyridin-2-ol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-(trifluoromethoxy)pyridin-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine ketones or aldehydes.
Aplicaciones Científicas De Investigación
4-Bromo-6-(trifluoromethoxy)pyridin-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-(trifluoromethoxy)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Trifluoromethoxy)pyridin-3-ol
- 4-Bromo-2-(trifluoromethoxy)phenylmethanol
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
Uniqueness
4-Bromo-6-(trifluoromethoxy)pyridin-2-ol is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and lipophilicity, making it a valuable compound for various applications in medicinal chemistry, agrochemicals, and material science.
Propiedades
Fórmula molecular |
C6H3BrF3NO2 |
|---|---|
Peso molecular |
257.99 g/mol |
Nombre IUPAC |
4-bromo-6-(trifluoromethoxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H3BrF3NO2/c7-3-1-4(12)11-5(2-3)13-6(8,9)10/h1-2H,(H,11,12) |
Clave InChI |
NVKZMXNNQWFNGW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)OC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)


![2-[4-(Diphenylamino)phenyl]ethan-1-ol](/img/structure/B13145117.png)

![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)



![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)

